Cas no 161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one)

3-amino-1-(piperidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1-piperidin-1-yl-propan-1-one
- 3-amino-1-(piperidin-1-yl)propan-1-one
- 3-amino-1-piperidin-1-ylpropan-1-one
- 3-Amino-1-(1-piperidinyl)-1-propanone HCl
- 3-amino-1-piperidylpropan-1-one
- AKOS BC-2004
- RARECHEM AL BW 0251
- 3-Amino-1-(piperidin-1-yl)
- ASINEX-REAG BAS 16463654
- SCHEMBL6694116
- 3-Amino-1-(1-piperidinyl)-1-propanone
- DA-09648
- 3-amino-1-piperidin-1-yl-propan-1-one, AldrichCPR
- Z241054230
- 1-Propanone, 3-amino-1-(1-piperidinyl)-
- EN300-43310
- 161862-09-5
- J-009868
- AKOS000112521
- DTXSID40424564
- SB41203
- MFCD06212596
- F21072
- ALBB-022668
- 3-oxo-3-piperidin-1-ylpropan-1-amine hydrochloride
-
- MDL: MFCD06212596
- Inchi: InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2
- InChI Key: WXNXYKNQQCRFSR-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)C(=O)CCN
Computed Properties
- Exact Mass: 156.12600
- Monoisotopic Mass: 156.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: -0.4
Experimental Properties
- PSA: 46.33000
- LogP: 0.98590
3-amino-1-(piperidin-1-yl)propan-1-one Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-amino-1-(piperidin-1-yl)propan-1-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-amino-1-(piperidin-1-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D660350-10g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 10g |
$785 | 2024-08-03 | |
Enamine | EN300-43310-1.0g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 1g |
$100.0 | 2023-05-03 | ||
Enamine | EN300-43310-0.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.5g |
$78.0 | 2023-05-03 | ||
Enamine | EN300-43310-2.5g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 2.5g |
$203.0 | 2023-05-03 | ||
Alichem | A129005872-1g |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 95% | 1g |
156.60 USD | 2021-06-01 | |
Enamine | EN300-43310-0.25g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.25g |
$49.0 | 2023-05-03 | ||
TRC | A630318-100mg |
3-Amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 060275-250mg |
3-Amino-1-piperidin-1-yl-propan-1-one |
161862-09-5 | 250mg |
£33.00 | 2022-03-01 | ||
Enamine | EN300-43310-0.05g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.05g |
$23.0 | 2023-05-03 | ||
Enamine | EN300-43310-0.1g |
3-amino-1-(piperidin-1-yl)propan-1-one |
161862-09-5 | 0.1g |
$35.0 | 2023-05-03 |
3-amino-1-(piperidin-1-yl)propan-1-one Related Literature
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
7. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
Additional information on 3-amino-1-(piperidin-1-yl)propan-1-one
Introduction to 3-amino-1-(piperidin-1-yl)propan-1-one (CAS No. 161862-09-5)
3-amino-1-(piperidin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 161862-09-5, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both amino and piperidine functional groups makes it a versatile intermediate in synthetic chemistry, enabling diverse modifications and derivations that can be tailored for specific biological targets.
The compound’s structure consists of a propanone backbone substituted with an amino group at the first carbon and a piperidine ring at the second carbon. This arrangement not only contributes to its chemical reactivity but also influences its pharmacokinetic behavior, making it a promising candidate for drug discovery. Recent advancements in medicinal chemistry have highlighted the importance of such heterocyclic compounds in designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 3-amino-1-(piperidin-1-yl)propan-1-one is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The piperidine moiety, in particular, is well-documented for its ability to enhance oral bioavailability and metabolic stability, which are critical factors in drug development.
In recent years, there has been a surge in interest regarding the use of 3-amino-1-(piperidin-1-yl)propan-1-one in the development of small-molecule drugs that modulate protein-protein interactions. Its structural features allow for precise tuning of molecular interactions, making it an ideal candidate for designing molecules that can disrupt pathological signaling pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against kinases and other enzymes implicated in inflammation and cell proliferation.
The synthesis of 3-amino-1-(piperidin-1-yl)propan-1-one typically involves multi-step organic reactions, often starting from readily available precursors such as piperidine and propanone derivatives. The introduction of the amino group at the first carbon position requires careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing the environmental impact and cost associated with its production.
From a computational chemistry perspective, 3-amino-1-(piperidin-1-yl)propan-1-one has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can bind effectively to a variety of biological targets, including transcription factors and G-protein coupled receptors. These insights have guided the design of more potent analogs with improved pharmacological profiles.
The pharmacological evaluation of 3-amino-1-(piperidin-1-yl)propan-1-one has shown promising results in preclinical studies. Its ability to modulate enzyme activity and receptor binding suggests potential therapeutic applications in areas such as central nervous system disorders and cardiovascular diseases. Further research is ongoing to explore its efficacy and safety profile in clinical trials, which could pave the way for new treatment strategies.
One notable aspect of this compound is its potential role in addressing drug-resistant pathogens. The unique structural features of 3-amino-1-(piperidin-1-yl)propan-1-one allow it to interact with bacterial enzymes and cellular components differently from conventional antibiotics. This has led to investigations into its efficacy against multidrug-resistant strains, offering hope for combating emerging infectious diseases.
The chemical diversity inherent in 3-amino-1-(piperidin-1-yl)propan-1-one also makes it a valuable tool for chemical biology studies. Researchers utilize this compound as a scaffold to develop probes that can dissect complex biological pathways. By understanding how this molecule interacts with cellular machinery, scientists can gain deeper insights into disease mechanisms and identify new therapeutic targets.
In conclusion,3-amino - ¹( piperidin - ¹ - yl ) propan - ¹ - one( CAS No . 161862 - 09 - 5 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with its versatile reactivity , make it an invaluable asset in drug discovery . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in developing next-generation therapeutics .
161862-09-5 (3-amino-1-(piperidin-1-yl)propan-1-one) Related Products
- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)
- 135734-39-3(Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)
- 5299-66-1(1-(Piperidin-1-yl)decan-1-one)
- 1255717-71-5((4-Ethyl-4H-1,2,4-triazol-3-yl)methylmethylamine Dihydrochloride)
- 2138406-69-4(5-[1-(azetidin-3-yl)-1H-1,2,3-triazol-5-yl]-2-fluoropyridine)
- 2384067-63-2(3-(3-bromo-4-fluorophenyl)-4-methyl-1H-pyrazol-5-amine)
- 2171780-54-2(2-5-cyano-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidoacetic acid)
- 7558-79-4(Disodium phosphate)
- 512809-32-4(2-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-1,2,3,4-tetrahydroquinazolin-4-one)
- 2639456-92-9(tert-butyl 5-(aminomethyl)bicyclo3.2.1octane-1-carboxylate)
